N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide
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Overview
Description
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, which includes an imidazo[2,1-b][1,3]thiazole ring fused with a phenyl and cyclohexanecarboxamide group, contributes to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by forming a protein-ligand complex
Biochemical Pathways
The interaction of the compound with Pantothenate synthetase affects the biosynthesis of pantothenate and, consequently, the production of coenzyme A . Coenzyme A is involved in various metabolic pathways, including the citric acid cycle and fatty acid metabolism. Therefore, the inhibition of Pantothenate synthetase can have significant downstream effects on these metabolic processes.
Pharmacokinetics
The compound was designed using in silico admet prediction , suggesting that its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties have been considered during its design. These properties can significantly impact the bioavailability of the compound.
Result of Action
The compound has shown significant activity against Mycobacterium tuberculosis (Mtb), with IC50 values in the low micromolar range . This suggests that the compound can effectively inhibit the growth of Mtb by targeting Pantothenate synthetase.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The process includes several steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This is achieved by reacting 2-aminothiazoles with γ-bromodipnones under mild conditions, typically heating the reagent mixture in benzene for 2-4 hours.
Coupling with Phenyl and Cyclohexanecarboxamide Groups: The imidazo[2,1-b][1,3]thiazole intermediate is then coupled with phenyl and cyclohexanecarboxamide groups through various coupling reactions, often involving reagents like piperazine and triazoles.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .
Chemical Reactions Analysis
Types of Reactions
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b][1,3]thiazole derivative known for its immunomodulatory and anticancer activities.
Benzo[d]imidazo[2,1-b]thiazole Derivatives: These compounds have shown significant anticancer and antimicrobial activities.
Uniqueness
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide is unique due to its specific structural features, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c22-17(14-4-2-1-3-5-14)19-15-8-6-13(7-9-15)16-12-21-10-11-23-18(21)20-16/h6-12,14H,1-5H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRANFRLRLGRMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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